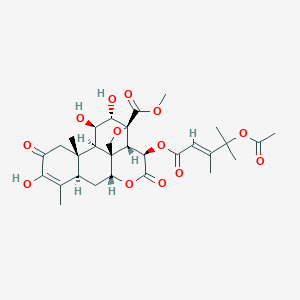
Bruceantinol
説明
Bruceantinol is a quassinoid isolated from Brucea javanica . It has been identified as a STAT3 inhibitor demonstrating potent antitumor activity in in vitro and in vivo human colorectal cancer (CRC) models . It strongly inhibits STAT3 DNA-binding ability .
Molecular Structure Analysis
The molecular formula of Bruceantinol is C30H38O13 . The molecular weight is 606.61 . The structure of Bruceantinol is affected by the C15 side chain .Physical And Chemical Properties Analysis
Bruceantinol is a solid substance with a white to light yellow color . It has a molecular weight of 606.61 . The storage conditions for Bruceantinol are: Powder -20°C for 3 years, 4°C for 2 years, and in solvent -80°C for 6 months, -20°C for 1 month .科学的研究の応用
1. Pharmacokinetic Studies
Bruceantinol (BOL) has been the subject of pharmacokinetic studies to understand its behavior in biological systems. A study by Li et al. (2017) developed a method for quantifying BOL in rat plasma, which was critical for pharmacokinetic analysis. This study highlighted BOL's fast excretion and very low oral bioavailability in rats (Li et al., 2017).
2. Antitrypanosomal Activity
BOL, isolated from Brucea javanica, has shown potent antitrypanosomal activity. Bawm et al. (2008) reported that bruceantinol, along with other quassinoids, exhibited strong activities against Trypanosoma evansi, a parasite causing animal trypanosomiasis (Bawm et al., 2008).
3. Antibabesial Properties
Bruceantinol also demonstrated significant antibabesial properties. Subeki et al. (2007) found that bruceantinol was more potent than the clinical drug diminazene aceturate in inhibiting the growth of Babesia gibsoni, a parasite affecting dogs (Subeki et al., 2007).
4. Antitumor and Apoptosis Induction
Studies have highlighted the antitumor potential of BOL. Cuendet & Pezzuto (2004) observed that bruceantinol induced cell differentiation and apoptosis in leukemia, lymphoma, and myeloma cell lines, suggesting a possible role in treating these cancers (Cuendet & Pezzuto, 2004).
5. Antiviral Effects
Bruceantinol has shown potential antiviral effects. Ryu et al. (2017) isolated bruceantinol from Brucea javanica and found it effective against the pepper mottle virus in pepper plants (Ryu et al., 2017).
6. Lipolytic Activity in Obesity Treatment
Lahrita et al. (2019) investigated B. javanica extracts and identified bruceantinol among quassinoids demonstrating lipolytic activity. This suggests potential use in obesity treatment due to its ability to stimulate lipid metabolism in adipocytes (Lahrita et al., 2019).
7. Amoebicidal Properties
Bruceantinol has also been identified as having amoebicidal properties. A study by Gillin et al. (1982) demonstrated its efficacy against Entamoeba histolytica, a causative agent of amoebiasis (Gillin et al., 1982).
8. Inhibiting STAT3 in Colon Cancer
Wei et al. (2018) revealed bruceantinol as a novel STAT3 inhibitor with potent antitumor activity in colorectal cancer models, showcasing its potential as a therapeutic agent for colon cancer (Wei et al., 2018).
9. Antimalarial Activities
O'Neill et al. (1986) reported that bruceantinol, among other quassinoids, exhibited significant in vitro antimalarial activities, inhibiting Plasmodium falciparum (O'Neill et al., 1986).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUSBYRKOPNJK-AJPRWBMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415102 | |
| Record name | BRUCEANTINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bruceantinol | |
CAS RN |
53729-52-5 | |
| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRUCEANTINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







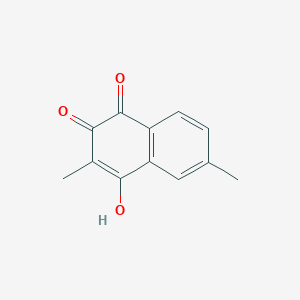
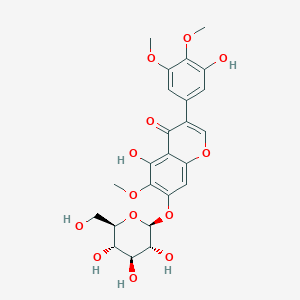
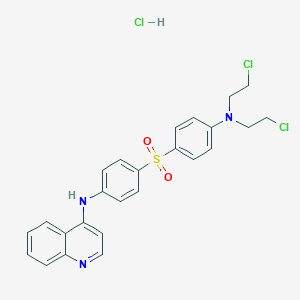
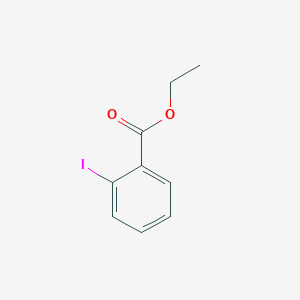


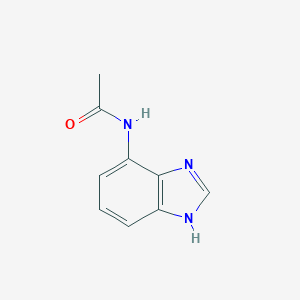
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

